ジペンチロン塩酸塩

説明

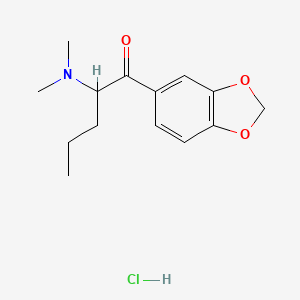

Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative with stimulant effects . It has been sold as a designer drug and was first detected in Sweden in 2014 . The chemical formula of Dipentylone hydrochloride is C14H19NO3 .

Synthesis Analysis

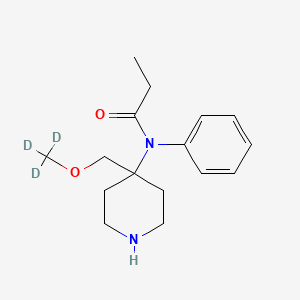

The first synthesis of Dipentylone was described in 1967 in a patent . The chemical synthesis of cathinones is facile and usually involves two steps . In both cases, the addition of diethylamine ensured the liberation of a free base of the drug from the corresponding hydrochloric acid salt .Molecular Structure Analysis

The 3D structure of Dipentylone in solution was revealed . The individual ®-enantiomers of Dipentylone hydrochloride were selected for the conformational analysis . Energetically preferred geometries of these molecules were determined by three or five dihedral angles α1, α2, α3, and optionally α4 and α5 .Chemical Reactions Analysis

Dipentylone hydrochloride salt and the deuterated species dipentylone-d6 hydrochloride salt are available as reference materials from commercial suppliers for use in routine analysis in forensic and clinical investigations .Physical And Chemical Properties Analysis

Dipentylone hydrochloride is described as a neat solid . Its molecular formula is C14H19NO3 and the molar mass is 249.310 g·mol−1 .科学的研究の応用

薬理学

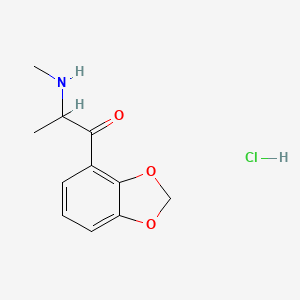

ジペンチロン塩酸塩は、興奮作用を持つ置換されたカチノン誘導体です . それはデザイナー薬として販売されてきました 、そして2014年にスウェーデンで最初に発見されました . ペンチロンは、ジメチルペンチロンの既知の代謝物です .

社会と文化

ジメチルペンチロンは、2021年末に米国で毒物学的サンプルで初めて確認され、犯罪科学研究教育センター (CFSRE) によって、以前はエチロンがMDMAとして誤って販売されていた場合に、ますます一般的になっているMDMAとして誤って販売されている薬物として、NPS発見プログラムを通じて追跡されてきました .

法中毒学

ジペンチロン塩酸塩は、死後法中毒学の症例シリーズで確認されています . N,N-ジメチルペンチロン、ペンチロン、およびエチロンのための新規の標準添加法が開発され、検証され、18件の死後症例がこの原稿で説明されている方法を使用して定量化されました .

製薬

ジペンチロン塩酸塩は、製薬の分野で応用されています. そのユニークな特性により、科学研究で使用される汎用性の高い材料となっています.

有機合成と分析化学

ジペンチロン塩酸塩は、有機合成と分析化学にも使用されます. そのユニークな特性により、科学研究で使用される汎用性の高い材料となっています.

作用機序

Target of Action

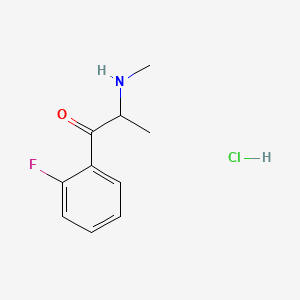

Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary target of Dipentylone hydrochloride is the Dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward, motivation, and motor control.

Mode of Action

Dipentylone hydrochloride acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system . It increases the concentrations of these neurotransmitters, leading to stimulant effects .

Biochemical Pathways

It is known that it influences the reuptake of dopamine, serotonin, and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which is associated with the stimulant effects of the compound.

Pharmacokinetics

It is known that pentylone, a metabolite of dipentylone, was detected in all cases in a postmortem forensic toxicology case series . This suggests that Dipentylone is metabolized to Pentylone in the body.

Result of Action

The molecular and cellular effects of Dipentylone hydrochloride’s action are primarily related to its stimulant effects. By increasing the concentrations of dopamine, serotonin, and norepinephrine in the brain, it can lead to heightened alertness, increased energy, elevated mood, and increased sociability .

Safety and Hazards

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDMAZIZKMMYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342051 | |

| Record name | Dimethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17763-13-2 | |

| Record name | Dipentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)